molecular formula C8H6FN3O B7964894 2-amino-7-fluoro-1H-quinazolin-4-one

2-amino-7-fluoro-1H-quinazolin-4-one

Cat. No.: B7964894
M. Wt: 179.15 g/mol
InChI Key: IRBJUDZHLBICJG-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-7-fluoro-1H-quinazolin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “2-amino-7-fluoro-1H-quinazolin-4-one” involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are carefully selected and purified to ensure high yield and purity of the final product.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and selectivity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of the compound with the identifier “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency and safety.

    Optimized Reaction Conditions: Industrial reactors are designed to maintain optimal reaction conditions, including temperature, pressure, and mixing.

    Efficient Purification: Industrial purification methods, such as large-scale chromatography or distillation, are employed to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “2-amino-7-fluoro-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used in substitution reactions, often under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: The products may include carboxylic acids, ketones, or aldehydes.

    Reduction: The products can be alcohols, amines, or hydrocarbons.

    Substitution: The products vary widely, including halogenated compounds, esters, and ethers.

Scientific Research Applications

The compound with the identifier “2-amino-7-fluoro-1H-quinazolin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and disease treatment.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which the compound with the identifier “2-amino-7-fluoro-1H-quinazolin-4-one” exerts its effects involves interactions with specific molecular targets and pathways. These include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and function.

    Pathways Involved: The compound can modulate biochemical pathways, influencing processes such as signal transduction, metabolism, and gene expression.

Properties

IUPAC Name

2-amino-7-fluoro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBJUDZHLBICJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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